molecular formula C5H9BN2O2 B13475444 (3-ethyl-1H-pyrazol-4-yl)boronic acid

(3-ethyl-1H-pyrazol-4-yl)boronic acid

Katalognummer: B13475444
Molekulargewicht: 139.95 g/mol
InChI-Schlüssel: PCBUTVCSTRPJAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-ethyl-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative containing a pyrazole ring substituted with an ethyl group at the 3-position. Boronic acids are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of the pyrazole ring adds unique properties to this compound, making it valuable in various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-ethyl-1H-pyrazol-4-yl)boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method is the cyclization of appropriate precursors to form the pyrazole ring, followed by borylation. For example, a reaction between an ethyl-substituted hydrazine and a suitable diketone can form the pyrazole ring, which is then subjected to borylation using boron reagents .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

(3-ethyl-1H-pyrazol-4-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

(3-ethyl-1H-pyrazol-4-yl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: Utilized in the production of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of (3-ethyl-1H-pyrazol-4-yl)boronic acid in chemical reactions involves the formation of transient intermediates that facilitate the desired transformations. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the final product. The pyrazole ring can also participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1H-Pyrazole-4-boronic acid: Similar structure but lacks the ethyl group at the 3-position.

    1-Methylpyrazole-4-boronic acid: Contains a methyl group instead of an ethyl group.

    1-Boc-pyrazole-4-boronic acid pinacol ester: Contains a tert-butoxycarbonyl (Boc) protecting group .

Uniqueness

The presence of the ethyl group at the 3-position in (3-ethyl-1H-pyrazol-4-yl)boronic acid imparts unique steric and electronic properties, influencing its reactivity and selectivity in chemical reactions. This makes it a valuable compound for specific applications where these properties are advantageous .

Eigenschaften

Molekularformel

C5H9BN2O2

Molekulargewicht

139.95 g/mol

IUPAC-Name

(5-ethyl-1H-pyrazol-4-yl)boronic acid

InChI

InChI=1S/C5H9BN2O2/c1-2-5-4(6(9)10)3-7-8-5/h3,9-10H,2H2,1H3,(H,7,8)

InChI-Schlüssel

PCBUTVCSTRPJAN-UHFFFAOYSA-N

Kanonische SMILES

B(C1=C(NN=C1)CC)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.